2-(Benzenesulfinyl)-5-methylcyclohexan-1-one
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Overview
Description
2-(Benzenesulfinyl)-5-methylcyclohexan-1-one is an organic compound characterized by the presence of a benzenesulfinyl group attached to a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzenesulfinyl)-5-methylcyclohexan-1-one typically involves the reaction of benzenesulfinyl chloride with 5-methylcyclohexanone under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfinyl group. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Benzenesulfinyl)-5-methylcyclohexan-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions may require the presence of a catalyst and are often performed under reflux conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted cyclohexanone derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzenesulfinyl)-5-methylcyclohexan-1-one has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of 2-(Benzenesulfinyl)-5-methylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modulation of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-(Benzenesulfonyl)-5-methylcyclohexan-1-one: Similar structure but with a sulfonyl group instead of a sulfinyl group.
2-(Benzenesulfinyl)-cyclohexan-1-one: Lacks the methyl group on the cyclohexanone ring.
5-Methyl-2-(phenylsulfinyl)cyclohexanone: Similar structure with slight variations in the positioning of the sulfinyl group.
Uniqueness: 2-(Benzenesulfinyl)-5-methylcyclohexan-1-one is unique due to the presence of both a benzenesulfinyl group and a methyl group on the cyclohexanone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(benzenesulfinyl)-5-methylcyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2S/c1-10-7-8-13(12(14)9-10)16(15)11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEXQTWDEVPGTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(=O)C1)S(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90552482 |
Source
|
Record name | 2-(Benzenesulfinyl)-5-methylcyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90552482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101693-92-9 |
Source
|
Record name | 2-(Benzenesulfinyl)-5-methylcyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90552482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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